

Preliminary studies involving Bictegravir-d5 for HIV research

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Bictegravir: Mechanism of Action and Pharmacological Profile

Bictegravir targets the HIV-1 integrase enzyme, which is essential for the replication of the virus.[4][5] By inhibiting the strand transfer step of viral DNA integration into the host genome, Bictegravir effectively halts the viral life cycle.[4][6][7] It is often co-formulated with emtricitabine (FTC) and tenofovir alafenamide (TAF), both of which are nucleoside reverse transcriptase inhibitors (NRTIs).[6][8]

In Vitro Antiviral Activity

Bictegravir has demonstrated potent antiviral activity against a broad range of HIV-1 subtypes and has shown efficacy against viral strains resistant to other classes of antiretrovirals.[1][9]



Parameter	Value	Cell Line/Condition
IC50 (Strand Transfer Inhibition)	7.5 ± 0.3 nM	Cell-free assay
EC50 (HIV-1 IIIB)	2.4 ± 0.4 nM	MT-4 cells (human lymphoblastoid T-cell line)
EC50 Range	1.5 to 2.4 nM	T-cell lines and primary human T lymphocytes
Protein-Adjusted EC95	361 nM (0.162 μg/mL)	Laboratory strains

Table 1: Summary of in vitro antiviral activity of Bictegravir. Data compiled from multiple sources.[9][10][11]

Pharmacokinetic Properties

The pharmacokinetic profile of Bictegravir supports once-daily dosing.[5] It is primarily metabolized by CYP3A and UGT1A1 enzymes.[12]

Parameter	Value (Mean, %CV)	Condition
Plasma Half-life (t1/2)	17.3 h	Multiple dose administration in HIV+ adults
Cmax	6.15 μg/mL (22.9%)	Multiple dose administration in HIV+ adults
Ctrough	2.61 μg/mL (35.2%)	Multiple dose administration in HIV+ adults
AUC	102 μg.h/mL (26.9%)	Multiple dose administration in HIV+ adults
Protein Binding	>99%	-

Table 2: Key pharmacokinetic parameters of Bictegravir. Data from studies in HIV-infected adults.[12]



The Role of Bictegravir-d5 in Bioanalysis

Bictegravir-d5 is a stable isotope-labeled (SIL) version of Bictegravir, where five hydrogen atoms are replaced with deuterium. Its primary application in HIV research is as an internal standard (IS) for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13][14]

The use of a SIL-IS is considered the gold standard in LC-MS bioanalysis. This is because **Bictegravir-d5** is chemically identical to Bictegravir, and therefore exhibits nearly identical behavior during sample preparation, chromatography, and ionization in the mass spectrometer. [15] This co-elution and similar ionization response allow for the correction of variability that can occur during the analytical process, such as extraction losses and matrix effects, thereby ensuring high accuracy and precision in the quantification of Bictegravir in complex biological matrices like plasma, tissues, and cerebrospinal fluid.[16]

Experimental Protocols Quantification of Bictegravir in Human Plasma using Bictegravir-d5

This section outlines a generalized protocol based on established methodologies for the quantification of Bictegravir in human plasma.[13][14]

Objective: To accurately measure the concentration of Bictegravir in plasma samples.

Materials:

- Blank human plasma
- Bictegravir analytical standard
- Bictegravir-d5 (Internal Standard)
- Acetonitrile (ACN)
- Methanol (MeOH)
- Formic acid



- Water, LC-MS grade
- UHPLC-MS/MS system

Methodology:

- Preparation of Standards and Quality Controls (QCs):
 - Prepare stock solutions of Bictegravir and Bictegravir-d5 in an appropriate solvent (e.g., DMSO or MeOH).[13]
 - Create a series of calibration standards by spiking blank plasma with known concentrations of Bictegravir.
 - Prepare QC samples at low, medium, and high concentrations in the same manner.
- Sample Preparation (Protein Precipitation):
 - To a 100 μL aliquot of plasma sample (standard, QC, or unknown), add 200 μL of ACN containing a fixed concentration of Bictegravir-d5 (the internal standard).[13]
 - Vortex the mixture to precipitate plasma proteins.
 - Centrifuge the samples at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.[13]
 - Transfer the supernatant to a clean vial for analysis.
- LC-MS/MS Analysis:
 - Chromatography: Inject the supernatant onto a C18 reverse-phase column. Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and ACN with 0.1% formic acid (B). The gradient is optimized to ensure separation of Bictegravir from other matrix components.
 - Mass Spectrometry: Perform detection using a triple quadrupole mass spectrometer in positive ion mode with multiple reaction monitoring (MRM).



- Monitor the specific precursor-to-product ion transitions for both Bictegravir and
 Bictegravir-d5.
- Data Analysis:
 - Calculate the peak area ratio of Bictegravir to Bictegravir-d5 for each sample.
 - Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
 - Determine the concentration of Bictegravir in the unknown samples by interpolating their peak area ratios from the calibration curve.

In Vitro Antiviral Activity Assay

This protocol describes a general method to determine the in vitro efficacy of an antiretroviral agent like Bictegravir. Accurate quantification of the compound in these assays, which can be verified using methods employing **Bictegravir-d5**, is crucial for reliable results.

Objective: To determine the 50% effective concentration (EC50) of Bictegravir against HIV-1.

Materials:

- HIV-1 permissive cell line (e.g., MT-4 cells)
- Laboratory-adapted HIV-1 strain (e.g., HIV-1 IIIB)
- Cell culture medium (e.g., RPMI 1640 with 10% FBS)
- Bictegravir
- Viral p24 antigen ELISA kit or a luciferase reporter system

Methodology:

- Cell Plating: Plate MT-4 cells in a 96-well plate at a predetermined density.
- Compound Addition: Prepare serial dilutions of Bictegravir and add them to the wells. Include wells with no drug as a positive control for viral replication and wells with uninfected cells as

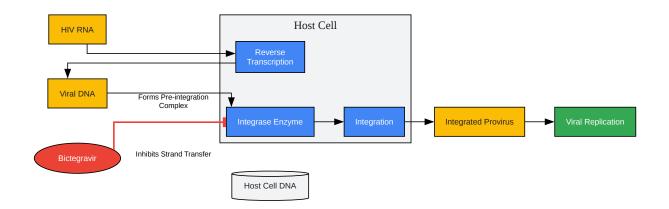


a negative control.

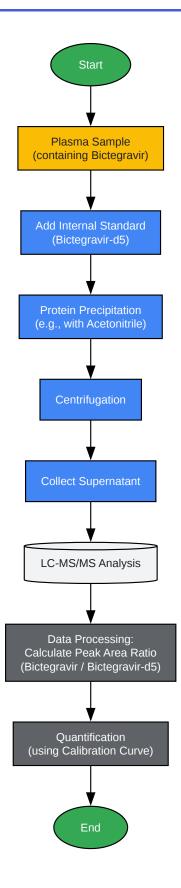
- Viral Infection: Infect the cells with a standardized amount of HIV-1.
- Incubation: Incubate the plate for a period that allows for multiple rounds of viral replication (e.g., 4-5 days).
- Quantification of Viral Replication: Measure the extent of viral replication in the cell culture supernatant. This is commonly done by quantifying the HIV-1 p24 capsid protein using an ELISA.
- Data Analysis:
 - Calculate the percentage of viral inhibition for each concentration of Bictegravir compared to the no-drug control.
 - Plot the percentage of inhibition against the log of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Visualizations









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